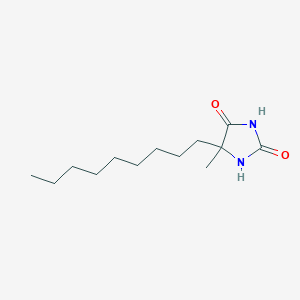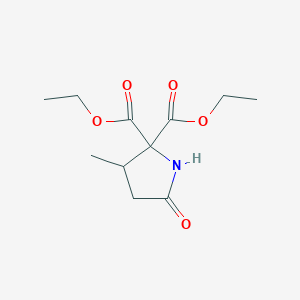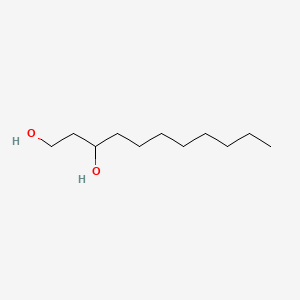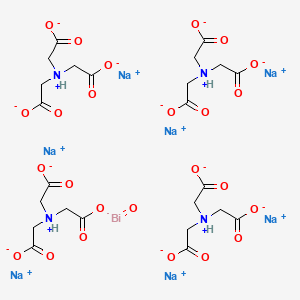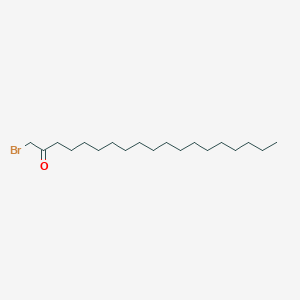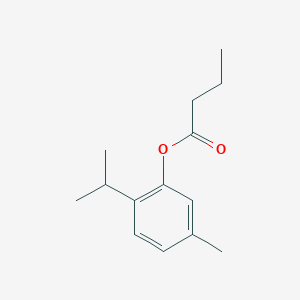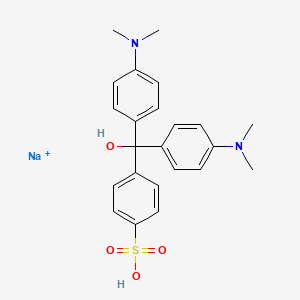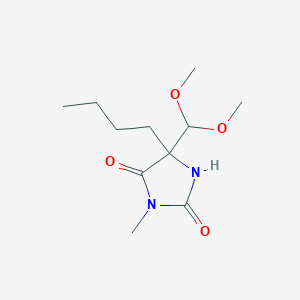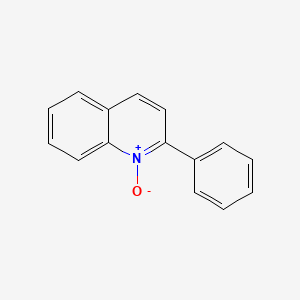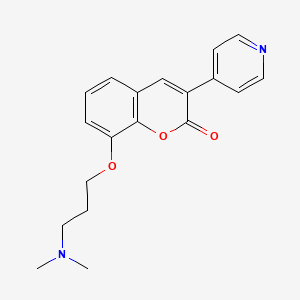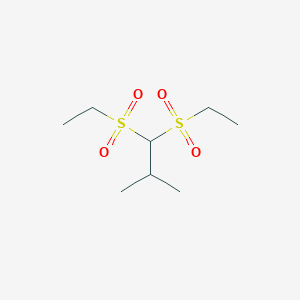
1,1-Bis(ethylsulfonyl)-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(ethylsulfonyl)-2-methylpropane is an organic compound with the molecular formula C8H18O4S2 It is characterized by the presence of two ethylsulfonyl groups attached to a central propane structure, with a methyl group at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfonyl)-2-methylpropane typically involves the reaction of 2-methylpropane with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Methylpropane+2Ethylsulfonyl chloride→this compound+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(ethylsulfonyl)-2-methylpropane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl groups can yield thiols.
Substitution: The ethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Bis(ethylsulfonyl)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonyl-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(ethylsulfonyl)-2-methylpropane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Protein Modification: Covalent modification of amino acid residues, altering protein function.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Bis(phenylsulfonyl)ethylene
- 1,1-Bis(methylsulfonyl)propane
- 1,1-Bis(butylsulfonyl)ethane
Comparison
1,1-Bis(ethylsulfonyl)-2-methylpropane is unique due to its specific combination of ethylsulfonyl groups and a methyl-substituted propane backbone
Propiedades
Número CAS |
6330-46-7 |
|---|---|
Fórmula molecular |
C8H18O4S2 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
1,1-bis(ethylsulfonyl)-2-methylpropane |
InChI |
InChI=1S/C8H18O4S2/c1-5-13(9,10)8(7(3)4)14(11,12)6-2/h7-8H,5-6H2,1-4H3 |
Clave InChI |
SOYDVBNLPVNEPE-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C(C(C)C)S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[2,3-d][1,2,3]triazine](/img/structure/B14739339.png)
![1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one](/img/structure/B14739343.png)
